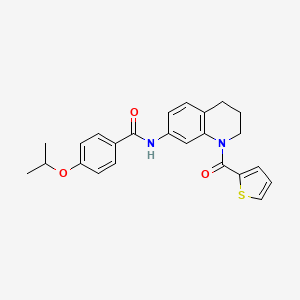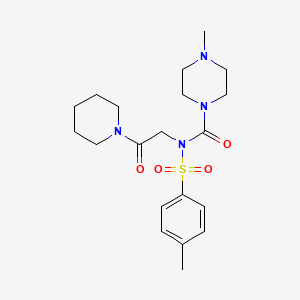
4-methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide is a derivative of piperidine, which is a common structural motif in medicinal chemistry due to its presence in various biologically active compounds. Piperidine derivatives are known for their diverse pharmacological properties, including antiproliferative and anti-acetylcholinesterase activities.
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine core to enhance biological activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, as mentioned in one of the studies, includes the substitution of the benzamide with bulky moieties and the introduction of alkyl or phenyl groups at the nitrogen atom of benzamide to increase anti-acetylcholinesterase activity .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. The presence of a basic nitrogen atom in the piperidine ring is a key feature that influences activity. For example, the N-benzoylpiperidine derivative's inactivity is attributed to the lack of this basic quality, which is essential for increased anti-acetylcholinesterase activity .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions to form new compounds with potential biological activities. The antiproliferative agents 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides act as tubulin inhibitors, which is a result of the chemical interactions between the piperidine derivative and the biological target .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by the substituents attached to the piperidine core. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For example, the introduction of a benzylsulfonyl group in compound 21 significantly increased its anti-acetylcholinesterase activity, indicating that such modifications can enhance the compound's ability to interact with its target enzyme .
Scientific Research Applications
Synthesis and Industrial Applications
4-methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide, due to its complex structure, is a subject of interest in synthetic chemistry. For example, studies have explored its synthetic routes in the context of pharmaceutical manufacturing. The analysis of different synthetic routes for similar compounds has highlighted methods offering favorable yields and commercial value, indicating the compound's significance in the development of pharmaceuticals and fine chemicals (Mi, 2015).
Potential CNS Applications
Piperazine derivatives, to which 4-methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide belongs, are extensively studied for their central nervous system (CNS) activity. Heterocyclic compounds containing piperazine have shown potential in treating CNS disorders, ranging from depression and euphoria to convulsions, suggesting that this compound may also possess CNS modulating effects (Saganuwan, 2017).
Role in DNA Interaction
Piperazine derivatives are also recognized for their interaction with DNA, such as minor groove binding. This interaction is crucial for the design of drugs targeting genetic diseases and cancer, where specificity for DNA sequences can lead to innovative treatments (Issar & Kakkar, 2013).
Enzymatic Activity Inhibition
Compounds featuring the piperazine moiety have been investigated for their ability to inhibit specific enzymes, which is relevant in the development of new therapeutic agents for diseases such as diabetes mellitus. This suggests a potential area of application for 4-methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide in inhibiting enzymatic processes involved in disease states (Mendieta, Tarragó, & Giralt, 2011).
Antimicrobial and Anticancer Properties
Research has also focused on the antimicrobial and anticancer properties of piperazine derivatives, indicating that these compounds, including 4-methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide, may be effective in treating infectious diseases and cancer. The structural flexibility of piperazine allows for the development of molecules with significant pharmacological activities, underscoring the importance of such derivatives in medicinal chemistry (Rathi, Syed, Shin, & Patel, 2016).
properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4S/c1-17-6-8-18(9-7-17)29(27,28)24(16-19(25)22-10-4-3-5-11-22)20(26)23-14-12-21(2)13-15-23/h6-9H,3-5,10-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBBWRWTXVTGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)
![3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2524952.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2524953.png)
![4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid](/img/structure/B2524954.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2524955.png)
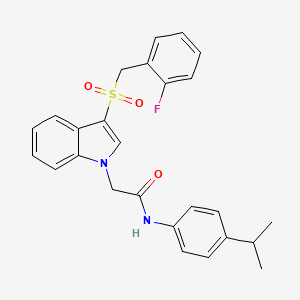
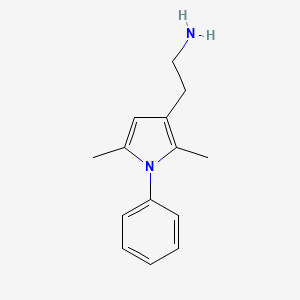
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2524959.png)
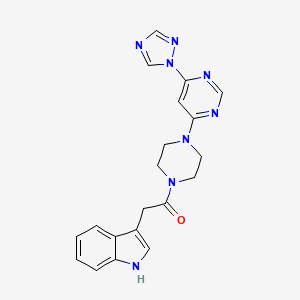
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2524962.png)
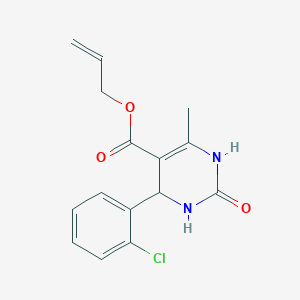
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)
![2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene](/img/structure/B2524967.png)
